molecular formula C16H26N2O3 B511401 (2,3-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine CAS No. 626207-93-0

(2,3-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine

Cat. No.: B511401
CAS No.: 626207-93-0
M. Wt: 294.39g/mol
InChI Key: OHLMZBLSLLSREM-UHFFFAOYSA-N
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Description

(2,3-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine is an organic compound that features a benzyl group substituted with two methoxy groups at the 2 and 3 positions, and a morpholine ring attached via a propyl chain

Scientific Research Applications

(2,3-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the effects of methoxy-substituted benzylamines on biological systems.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine typically involves the following steps:

    Formation of the Benzyl Intermediate: The starting material, 2,3-dimethoxybenzyl chloride, is prepared by reacting 2,3-dimethoxybenzyl alcohol with thionyl chloride.

    Nucleophilic Substitution: The benzyl chloride intermediate is then reacted with 3-morpholin-4-yl-propylamine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the reaction while maintaining control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyl group can be reduced to form the corresponding methyl group.

    Substitution: The amine group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.

    Reduction: Formation of 2,3-dimethoxytoluene.

    Substitution: Formation of various N-substituted derivatives.

Mechanism of Action

The mechanism of action of (2,3-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the morpholine ring can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The propyl chain provides flexibility, allowing the compound to fit into various binding pockets.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxybenzylamine: Similar structure but lacks the morpholine ring.

    3,4-Dimethoxybenzylamine: Similar structure with methoxy groups at different positions.

    N-(2,3-Dimethoxybenzyl)-N-methylamine: Similar structure with a methyl group instead of the morpholine ring.

Uniqueness

(2,3-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine is unique due to the presence of both the methoxy-substituted benzyl group and the morpholine ring. This combination provides distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-19-15-6-3-5-14(16(15)20-2)13-17-7-4-8-18-9-11-21-12-10-18/h3,5-6,17H,4,7-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLMZBLSLLSREM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNCCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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